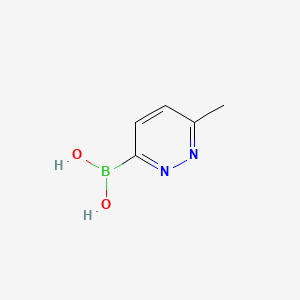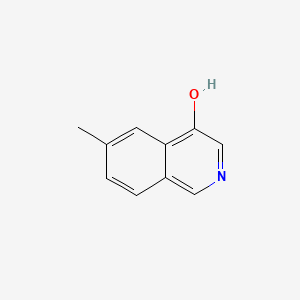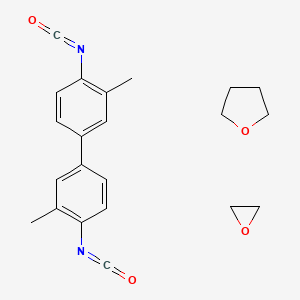
1-Isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is a complex polymeric compound. It is synthesized through the polymerization of tetrahydrofuran, 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl, and oxirane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane typically involves the following steps:
Polymerization of Tetrahydrofuran: Tetrahydrofuran is polymerized under acidic or basic conditions to form poly(tetrahydrofuran).
Reaction with 4,4’-Diisocyanato-3,3’-dimethyl-1,1’-biphenyl: The poly(tetrahydrofuran) is then reacted with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl to form a prepolymer.
Addition of Oxirane: Finally, oxirane is added to the prepolymer to complete the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Temperature Control: Maintaining optimal temperatures to facilitate the polymerization reactions.
Catalysts: Using specific catalysts to accelerate the reactions and improve efficiency.
Purification: Employing purification techniques to remove any unreacted monomers and by-products.
化学反应分析
Types of Reactions
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications .
科学研究应用
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane has a wide range of scientific research applications:
Materials Science: The polymer is used in the development of advanced materials with unique mechanical and thermal properties.
Biology: It is employed in the creation of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s properties make it suitable for use in tissue engineering and regenerative medicine.
作用机制
The mechanism by which Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its performance in different applications. The specific molecular targets and pathways depend on the intended use of the polymer .
相似化合物的比较
Similar Compounds
Polyurethane: A polymer composed of organic units joined by carbamate (urethane) links.
Polyethylene Glycol: A polyether compound used in various applications from industrial manufacturing to medicine.
Polytetrahydrofuran: A polymer derived from tetrahydrofuran, used in the production of elastomers and fibers.
Uniqueness
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is unique due to its combination of furan, diisocyanate, and oxirane components. This combination imparts distinct chemical and physical properties, such as enhanced chemical resistance, mechanical strength, and thermal stability, making it suitable for specialized applications .
属性
CAS 编号 |
121028-80-6 |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.444 |
IUPAC 名称 |
1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane |
InChI |
InChI=1S/C16H12N2O2.C4H8O.C2H4O/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14;1-2-4-5-3-1;1-2-3-1/h3-8H,1-2H3;1-4H2;1-2H2 |
InChI 键 |
OFBGXVKHUXURIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O.C1CCOC1.C1CO1 |
同义词 |
Furan, tetrahydro-, polymer with 4,4/'-diisocyanato-3,3/'-dimethyl-1,1/'-biphenyl and oxirane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


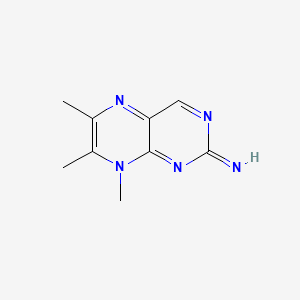
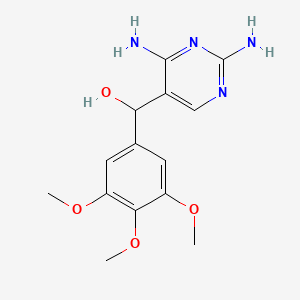

![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
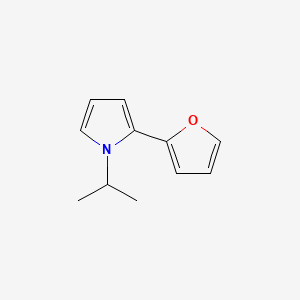
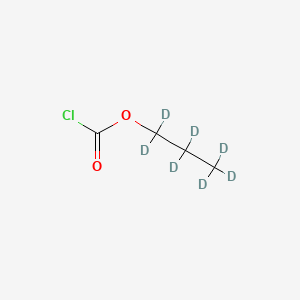
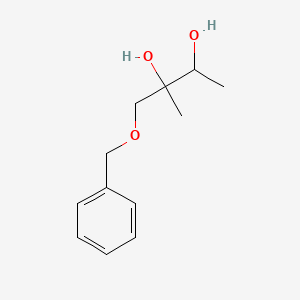
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
